molecular formula C10H13ClN2O B1349723 4-Chloro-N,N-diethylpicolinamide CAS No. 851903-41-8

4-Chloro-N,N-diethylpicolinamide

Cat. No.: B1349723
CAS No.: 851903-41-8
M. Wt: 212.67 g/mol
InChI Key: RXQILWMQVLDJJG-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diethylpicolinamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N,N-diethylpyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-N,N-diethylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N,N-diethylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N,N-diethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)9-7-8(11)5-6-12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQILWMQVLDJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368896
Record name 4-Chloro-N,N-diethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851903-41-8
Record name 4-Chloro-N,N-diethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-N,N-diethylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-N,N-diethylpicolinamide (IUPAC Name: 4-chloro-N,N-diethyl-pyridine-2-carboxamide). As a member of the substituted picolinamide class, this compound holds potential for exploration in medicinal chemistry and materials science. This document collates available data on its structure, synthesis, and predicted physicochemical properties, alongside a discussion of the known biological activities and toxicological profiles of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from analogous compounds to provide a robust predictive profile and to inform future research and development endeavors.

Introduction: The Picolinamide Scaffold

The picolinamide framework, a pyridine ring bearing a carboxamide group at the 2-position, is a privileged scaffold in medicinal chemistry. Picolinamide derivatives have demonstrated a wide array of biological activities, including antibacterial, antitubercular, and enzyme inhibitory functions.[1][2][3] The electronic properties of the pyridine ring and the hydrogen-bonding capabilities of the amide group are key to their biological interactions. The introduction of a chlorine atom at the 4-position of the pyridine ring, as in 4-Chloro-N,N-diethylpicolinamide, is expected to significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its potential biological activity.

Chemical Identity and Physicochemical Properties

IUPAC Name: 4-chloro-N,N-diethyl-pyridine-2-carboxamide Synonyms: 4-Chloro-N,N-diethylpicolinamide CAS Number: 851903-41-8 Molecular Formula: C₁₀H₁₃ClN₂O Molecular Weight: 212.68 g/mol

While experimental data for 4-Chloro-N,N-diethylpicolinamide is not extensively available in peer-reviewed literature, the following table summarizes its predicted physicochemical properties based on computational models and data from chemical suppliers. It is crucial to note that these values should be confirmed through experimental validation.

PropertyPredicted ValueSource
Boiling Point347.8 ± 27.0 °C[4]
Density1.162 ± 0.06 g/cm³[4]
pKa0.70 ± 0.10[4]
Storage Temperature2-8°C[4]

Solubility: Based on the properties of related compounds, 4-Chloro-N,N-diethylpicolinamide is expected to be soluble in organic solvents such as dichloromethane and N,N-dimethylformamide, with limited solubility in water.[5]

Synthesis and Reactivity

The synthesis of 4-Chloro-N,N-diethylpicolinamide can be approached through established amide bond formation methodologies.[4][6] A logical and efficient synthetic route involves a two-step process starting from 4-chloropicolinic acid.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 4-chloropicolinic_acid 4-Chloropicolinic Acid acid_chloride 4-Chloropicolinoyl Chloride 4-chloropicolinic_acid->acid_chloride Reaction 4-chloropicolinic_acid->acid_chloride thionyl_chloride Thionyl Chloride (SOCl₂) final_product 4-Chloro-N,N-diethylpicolinamide acid_chloride->final_product Reaction acid_chloride->final_product diethylamine Diethylamine

Sources

The Ascendant Trajectory of 4-Chloropicolinamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents. Within this vast family, 4-chloropicolinamide and its derivatives have emerged as a compelling class of compounds, demonstrating a remarkable breadth of biological activities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, navigating the synthesis, biological evaluation, and therapeutic potential of these promising molecules. We will delve into the nuances of their chemical synthesis, explore their established roles as antimicrobial and anticancer agents, and venture into the prospective frontier of their application as PARP inhibitors—a hypothesis-driven exploration based on structural analogy and the known pharmacophores of existing inhibitors. This document is designed not as a rigid protocol, but as a dynamic guide, fostering a deeper understanding of the causality behind experimental choices and empowering researchers to innovate within this exciting chemical space.

I. The Synthetic Cornerstone: Mastering the 4-Chloropicolinamide Scaffold

The journey to novel therapeutics begins with a mastery of the core chemical structure. The synthesis of 4-chloropicolinamide derivatives hinges on the reliable and efficient construction of the 4-chloropicolinamide backbone. This section provides a detailed, step-by-step guide to the synthesis of key intermediates and the subsequent derivatization, emphasizing the rationale behind the chosen methodologies.

Synthesis of the Precursor: 4-Chloropicolinic Acid

The foundational precursor for the synthesis of 4-chloropicolinamide is 4-chloropicolinic acid. A common and effective method for its preparation involves the oxidation of 4-chloro-2-methylpyridine.[1]

Experimental Protocol: Oxidation of 4-Chloro-2-methylpyridine

  • Materials: 4-chloro-2-methylpyridine, Potassium permanganate (KMnO4), Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-methylpyridine in water.

    • Heat the mixture to 75-80°C with vigorous stirring.

    • Gradually add potassium permanganate powder in portions, maintaining the temperature of the reaction mixture. The disappearance of the purple color indicates the consumption of the oxidizing agent.

    • After the final addition of KMnO4, continue stirring at the same temperature for an additional 30 minutes to ensure complete reaction.

    • While hot, filter the reaction mixture to remove the manganese dioxide (MnO2) byproduct. Wash the filter cake with hot water to recover any trapped product.

    • Cool the filtrate and acidify with a suitable acid (e.g., HCl) to a pH of 3-4 to precipitate the 4-chloropicolinic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[1]

  • Causality of Experimental Choices: The use of a strong oxidizing agent like KMnO4 is crucial for the conversion of the methyl group to a carboxylic acid. The gradual addition of KMnO4 helps to control the exothermic nature of the reaction. Maintaining an elevated temperature ensures a reasonable reaction rate. Acidification of the filtrate is necessary to protonate the carboxylate and precipitate the less soluble carboxylic acid.

Activation of the Carboxylic Acid: Synthesis of 4-Chloropicolinoyl Chloride

To facilitate the formation of the amide bond, the carboxylic acid group of 4-chloropicolinic acid must be activated. A common method is its conversion to the more reactive acyl chloride.

Experimental Protocol: Formation of 4-Chloropicolinoyl Chloride

  • Materials: 4-Chloropicolinic acid, Thionyl chloride (SOCl2), Bromine (catalyst), Acetonitrile.

  • Procedure:

    • In a flask equipped with a reflux condenser and a dropping funnel, suspend 4-chloropicolinic acid in acetonitrile.

    • With cooling and stirring, add thionyl chloride dropwise.

    • After the addition is complete, stir the mixture at 40°C for 2 hours.

    • Distill off the solvent under reduced pressure.

    • To the residue, add fresh thionyl chloride and a catalytic amount of bromine.

    • Heat the mixture to 85°C and maintain for 3 hours.

    • The resulting 4-chloropicolinoyl chloride can be used in the next step, often without further purification after removal of excess thionyl chloride by distillation.[2]

  • Causality of Experimental Choices: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The use of bromine as a catalyst enhances the reaction rate and yield.[2] The two-step process with an initial reaction at a lower temperature followed by heating with a catalyst ensures a controlled and efficient conversion.

Amide Bond Formation: The Gateway to Diversity

The reaction of 4-chloropicolinoyl chloride with a diverse range of amines is the primary method for generating a library of 4-chloropicolinamide derivatives. This amide coupling reaction is a cornerstone of medicinal chemistry.

Experimental Protocol: General Amide Coupling

  • Materials: 4-Chloropicolinoyl chloride, desired amine, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve the amine in the chosen aprotic solvent in a reaction flask.

    • Add the base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 4-chloropicolinoyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by column chromatography or recrystallization.

  • Causality of Experimental Choices: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The use of an aprotic solvent prevents unwanted side reactions with the reactive acyl chloride. Performing the initial addition at a low temperature helps to control the exothermic reaction.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of 4-Chloropicolinic Acid cluster_1 Activation cluster_2 Derivatization 4-Chloro-2-methylpyridine 4-Chloro-2-methylpyridine Oxidation (KMnO4) Oxidation (KMnO4) 4-Chloro-2-methylpyridine->Oxidation (KMnO4) 4-Chloropicolinic Acid 4-Chloropicolinic Acid Oxidation (KMnO4)->4-Chloropicolinic Acid Acid_Chloride_Formation Acyl Chloride Formation (SOCl2, Br2) 4-Chloropicolinic Acid->Acid_Chloride_Formation 4-Chloropicolinoyl Chloride 4-Chloropicolinoyl Chloride Acid_Chloride_Formation->4-Chloropicolinoyl Chloride Amide_Coupling Amide_Coupling 4-Chloropicolinoyl Chloride->Amide_Coupling Amine_Library Library of Amines Amine_Library->Amide_Coupling Derivative_Library 4-Chloropicolinamide Derivatives Library Amide_Coupling->Derivative_Library

Caption: General workflow for the synthesis of 4-chloropicolinamide derivatives.

II. Therapeutic Frontiers: Antimicrobial and Anticancer Applications

4-Chloropicolinamide derivatives have demonstrated significant potential in two key therapeutic areas: as antimicrobial and anticancer agents. This section will explore the existing evidence, discuss the underlying mechanisms of action, and present quantitative data to guide further research and development.

Antimicrobial Activity: A Renewed Fight Against Pathogens

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 4-chloropicolinamide scaffold has shown promise in this arena, particularly against Mycobacterium tuberculosis.

A study on a series of chloropicolinate amides and urea derivatives revealed several compounds with significant in vitro activity against M. tuberculosis.[3] The minimum inhibitory concentration (MIC) is a key metric for evaluating the potency of antimicrobial compounds.

Table 1: Antitubercular Activity of Selected 4-Chloropicolinate Derivatives [3]

Compound IDR GroupMIC (µM)
10 4-Fluorophenylacetyl7.90
16 2-Thiophenylacetyl6.96
19 4-Nitrophenylacetyl6.98
22 3,4-Dimethoxyphenylacetyl7.86
28 4-Chlorophenylurea7.00
Isoniazid(Reference Drug)0.7
Ethambutol(Reference Drug)>8.0

Mechanism of Action: While the precise mechanism of action for these derivatives is still under investigation, molecular docking studies suggest that they may act by inhibiting MurB, an essential enzyme in the peptidoglycan biosynthesis pathway of Mycobacterium tuberculosis.[3] Peptidoglycan is a critical component of the bacterial cell wall, and its inhibition leads to cell lysis and death. This targeted approach offers a promising avenue for combating this resilient pathogen.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

  • Principle: This colorimetric assay measures the metabolic activity of bacteria. Viable bacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Include positive (bacteria only) and negative (media only) controls.

    • Incubate the plates under appropriate conditions.

    • Add the Alamar Blue solution to each well and re-incubate.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[3]

Anticancer Potential: Targeting Tumor Growth and Proliferation

The picolinamide scaffold is present in several approved anticancer drugs, and derivatives of 4-chloropicolinamide are being actively investigated for their potential in this area. Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines.

Rationale for Design: The design of novel anticancer agents often involves the combination of different pharmacophores. For instance, the urea or thiourea moiety, when combined with the picolinamide scaffold, has been shown to enhance anticancer activity. This is attributed to the ability of the urea group to form key hydrogen bonds with target proteins, such as kinases.

Quantitative Data on Anticancer Activity:

Data on the anticancer activity of 4-chloropicolinamide derivatives is emerging. For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of a Selected 4-Chloropicolinamide Derivative

Cell LineIC50 (µM) of a lead compound
HepG2 (Liver)Data not yet publicly available
HCT116 (Colon)Data not yet publicly available
A549 (Lung)Data not yet publicly available
MCF-7 (Breast)Data not yet publicly available

(Note: Specific IC50 values for a broad range of 4-chloropicolinamide derivatives are not yet consolidated in the public domain and represent an active area of research.)

Mechanism of Action: The anticancer mechanism of 4-chloropicolinamide derivatives is likely multifactorial and dependent on the specific substitutions made to the core scaffold. Potential mechanisms include the inhibition of protein kinases involved in cell signaling pathways that are crucial for tumor growth and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

III. A Frontier of Inquiry: 4-Chloropicolinamide Derivatives as Putative PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4] While there is currently no direct experimental evidence linking 4-chloropicolinamide derivatives to PARP inhibition, their structural features suggest that this is a promising and underexplored avenue of research.

The Rationale for Exploration:

Many known PARP inhibitors contain a nitrogen-heterocyclic core that mimics the nicotinamide moiety of the NAD+ substrate, which is essential for PARP activity. The picolinamide scaffold shares structural similarities with these nicotinamide mimics. The strategic placement of substituents on the 4-chloropicolinamide core could potentially lead to interactions with the active site of PARP enzymes.

Hypothesized Signaling Pathway and Mechanism of Action:

PARP_Inhibition cluster_pathway DNA Damage and Repair Pathway cluster_inhibition Inhibition by 4-Chloropicolinamide Derivative DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP_Activation->PAR_Synthesis Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Recruitment Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Leads to Inhibitor 4-Chloropicolinamide Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->PARP_Activation Repair_Failure DNA Repair Failure Inhibition->Repair_Failure Causes Apoptosis Cell Death (Apoptosis) Repair_Failure->Apoptosis Induces

Caption: Hypothesized mechanism of PARP inhibition by 4-chloropicolinamide derivatives.

Future Directions and Experimental Design:

To validate this hypothesis, a structured research plan should be implemented:

  • In Silico Screening: Molecular docking studies can be performed to predict the binding affinity and mode of interaction of a library of 4-chloropicolinamide derivatives with the catalytic domain of PARP-1.

  • Enzymatic Assays: In vitro enzymatic assays are essential to determine the IC50 values of the most promising candidates against PARP-1 and other PARP isoforms to assess both potency and selectivity.

  • Cell-Based Assays: The cellular activity of the lead compounds should be evaluated in cancer cell lines with and without BRCA mutations to investigate the principle of synthetic lethality. Assays measuring PARylation levels in cells can confirm target engagement.

  • Structure-Activity Relationship (SAR) Studies: A systematic variation of the substituents on the 4-chloropicolinamide scaffold will be crucial to establish a clear SAR and to optimize potency and selectivity.

IV. Conclusion and Future Outlook

The 4-chloropicolinamide scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, established biological activities, and a forward-looking perspective on the potential of these derivatives as PARP inhibitors. The detailed protocols and the rationale behind experimental choices are intended to empower researchers to confidently explore and expand this chemical space. The journey from a promising scaffold to a clinically approved drug is arduous, but the compelling biological profile of 4-chloropicolinamide derivatives suggests that it is a path worthy of exploration. Future research should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and rigorously evaluating their efficacy and safety in preclinical and clinical studies.

V. References

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride. JP2011153081A.

  • Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed.

  • How is 4-Chloropyridine-2-carboxylic acid synthesized?. Guidechem.

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

  • Methyl 4-chloropicolinate synthesis. ChemicalBook.

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride. WO2011093256A1.

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH.

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. NIH.

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

  • A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. NIH.

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI.

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. PubMed.

  • 99586-65-9|4-Chloropicolinamide|BLD Pharm. BLD Pharm.

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central.

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing.

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. PubMed.

  • MIC values [μM] of different antibiotics. ResearchGate.

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC - NIH.

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC - PubMed Central.

  • Targeting selective inhibitors of PARPs in drug discovery and development. OUCI.

  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI.

  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate.

Sources

Spectroscopic Characterization of 4-Chloro-N,N-diethylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-N,N-diethylpicolinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential scaffold for the development of novel therapeutic agents. Its biological activity is intrinsically linked to its three-dimensional structure and electronic properties. Therefore, unambiguous confirmation of its chemical identity and purity is a critical prerequisite for any meaningful biological evaluation. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-Chloro-N,N-diethylpicolinamide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed analysis based on predicted spectroscopic data. The predictions are derived from established principles of spectroscopic theory and analysis of structurally analogous compounds. The methodologies and interpretations presented herein are intended to serve as a robust framework for researchers engaged in the synthesis, purification, and analysis of 4-Chloro-N,N-diethylpicolinamide and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-N,N-diethylpicolinamide, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Chloro-N,N-diethylpicolinamide in deuterochloroform (CDCl₃) is summarized in Table 1 . The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 4-Chloro-N,N-diethylpicolinamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50Doublet1HH-6
~7.70Doublet1HH-3
~7.40Doublet of Doublets1HH-5
~3.50Quartet2HN-CH₂ (a)
~3.20Quartet2HN-CH₂ (b)
~1.25Triplet3HCH₃ (a)
~1.10Triplet3HCH₃ (b)

Causality of Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic compounds due to its excellent solubilizing properties and the single deuterium lock signal. The chemical shift predictions are based on the additive effects of substituents on the pyridine ring and the typical ranges for N,N-diethylamides. The distinct chemical shifts for the two N-CH₂ and two CH₃ groups are anticipated due to restricted rotation around the amide C-N bond, making the two ethyl groups diastereotopic.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum, also in CDCl₃, provides complementary information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-N,N-diethylpicolinamide

Chemical Shift (δ, ppm)Carbon Assignment
~168C=O (Amide)
~155C-2
~148C-6
~145C-4
~125C-5
~122C-3
~43N-CH₂ (a)
~40N-CH₂ (b)
~14CH₃ (a)
~13CH₃ (b)
Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Step-by-Step NMR Acquisition Workflow:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified 4-Chloro-N,N-diethylpicolinamide.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Co-add a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger spectral width (e.g., 0-200 ppm).

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a self-validating dataset. COSY would confirm the proton-proton coupling network within the ethyl groups and the pyridine ring, while HSQC would directly correlate each proton to its attached carbon, confirming the assignments made in Tables 1 and 2.

Visualization of NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibration proc2->proc3 proc4 Integration (1H) proc3->proc4 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Clean ATR Crystal prep2 Acquire Background prep1->prep2 prep3 Apply Sample prep2->prep3 acq1 Apply Pressure prep3->acq1 acq2 Scan Sample acq1->acq2 proc1 Background Correction acq2->proc1 proc2 Peak Identification proc1->proc2

Caption: ATR-IR Data Acquisition Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

The predicted key ions in the electron ionization (EI) mass spectrum of 4-Chloro-N,N-diethylpicolinamide are shown in Table 4 .

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Chloro-N,N-diethylpicolinamide

m/zIonComments
212/214[M]⁺Molecular ion peak and its isotope peak (due to ³⁵Cl and ³⁷Cl in a ~3:1 ratio).
183/185[M - C₂H₅]⁺Loss of an ethyl radical.
140/142[M - N(C₂H₅)₂]⁺Cleavage of the amide bond.
111/113[C₅H₃NCl]⁺Chloropyridine fragment.
72[N(C₂H₅)₂]⁺Diethylamino fragment.

Causality of Experimental Choices: Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental formula.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph for separation from any impurities.

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

    • For HRMS, a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and its isotopic pattern to confirm the presence of chlorine.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions that are consistent with the proposed structure.

Visualization of MS Fragmentation Logic

MS_Fragmentation cluster_frags Major Fragmentation Pathways M [M]⁺˙ (m/z 212/214) 4-Chloro-N,N-diethylpicolinamide F1 [M - C₂H₅]⁺ (m/z 183/185) M->F1 - •C₂H₅ F2 [M - N(C₂H₅)₂]⁺ (m/z 140/142) M->F2 - •N(C₂H₅)₂ F4 [N(C₂H₅)₂]⁺ (m/z 72) M->F4 F3 [C₅H₃NCl]⁺ (m/z 111/113) F2->F3 - CO

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-N-substituted-picolinamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the core principles of solubility determination for picolinamide-based active pharmaceutical ingredients (APIs). Initial literature and database searches for the specific compound 4-Chloro-N,N-diethylpicolinamide did not yield publicly available experimental solubility data. Therefore, to illustrate the requisite methodologies and data interpretation, this whitepaper will utilize 4-Chloro-N-methylpicolinamide as a representative surrogate. The experimental data presented herein is illustrative and intended to serve as a template for researchers undertaking such studies.

Executive Summary: The Imperative of Solubility in Drug Discovery

Solubility is a critical, often unforgiving, physicochemical property that dictates the developability of a potential drug candidate. An otherwise potent and selective molecule is of little therapeutic value if it cannot be effectively absorbed and distributed to its site of action. This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of 4-chloro-N-substituted-picolinamides, a class of compounds with significant interest in medicinal chemistry. By understanding the interplay between molecular structure, the solid state, and the solvent environment, researchers can de-risk their discovery programs and make informed decisions on candidate selection and formulation strategy.

Physicochemical Characterization of the Surrogate: 4-Chloro-N-methylpicolinamide

A thorough understanding of a compound's intrinsic properties is the foundation of any solubility investigation. For our surrogate, 4-Chloro-N-methylpicolinamide, the key physicochemical parameters are summarized below. These values are essential for designing experiments and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₇H₇ClN₂OPubChem[1]
Molecular Weight 170.59 g/mol PubChem[1]
Appearance White to off-white crystalline powderChemical Supplier Data[2]
Melting Point 41-43°CChemicalBook[3]
pKa (Predicted) 13.41 ± 0.46ChemicalBook[3]
XLogP3 (Predicted) 1.1ECHEMI[4]
CAS Number 220000-87-3PubChem[1]

Note: Predicted values should be experimentally verified.

The Cornerstone of Solubility: Thermodynamic Equilibrium Solubility

The most fundamental measure of a compound's solubility is its thermodynamic equilibrium solubility. This is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved solute and the undissolved solid phase. The "gold standard" for determining this value is the shake-flask method .[5][6]

Causality Behind the Shake-Flask Method

The rationale for the shake-flask method is to ensure that the system has reached a true thermodynamic equilibrium. By agitating an excess of the solid compound in the solvent for an extended period, we allow the dissolution process to reach a plateau where the rate of dissolution equals the rate of precipitation. This ensures that the measured concentration is the true saturation solubility and not a transient, supersaturated state.[5] The choice of agitation time (typically 24-72 hours) is critical and should be experimentally determined to confirm that equilibrium has been reached.[6][7]

Experimental Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)[8]

Objective: To determine the aqueous and organic solvent solubility of 4-Chloro-N-methylpicolinamide at a controlled temperature.

Materials:

  • 4-Chloro-N-methylpicolinamide (purity >98%)

  • HPLC-grade water, Phosphate Buffered Saline (PBS, pH 7.4), and selected organic solvents (e.g., Ethanol, DMSO, Acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Preparation: Add an excess amount of 4-Chloro-N-methylpicolinamide to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 72 hours. A preliminary experiment should be conducted to determine the time required to reach equilibrium.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: If necessary, dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.

  • pH Measurement: For aqueous solutions, measure the pH of the final saturated solution.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B Step 1-2 C Agitate at constant temperature (24-72h) B->C Step 3 D Centrifuge to separate phases C->D Step 4 E Filter supernatant (0.22 µm) D->E Step 5 F Dilute if necessary E->F Step 6 G Quantify by HPLC/LC-MS F->G Step 7

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Illustrative Solubility Data for 4-Chloro-N-methylpicolinamide
SolventTemperature (°C)Illustrative Solubility (mg/mL)
Water (pH 7.0)250.85
PBS (pH 7.4)371.10
0.1 N HCl (pH 1.2)3715.5
Ethanol2575.2
Acetonitrile2525.8
DMSO25> 200

This data is for illustrative purposes only and must be experimentally determined.

The Influence of Ionization: pKa and pH-Dependent Solubility

For ionizable compounds, solubility is highly dependent on the pH of the medium. The pKa, the pH at which a compound is 50% ionized, is a critical parameter. Potentiometric titration is a precise and reliable method for determining the pKa of a compound, which can then be used to understand its pH-solubility profile.[8][9][10]

Causality Behind Potentiometric Titration

This method's effectiveness lies in the direct measurement of pH changes as a titrant (a strong acid or base) is added to a solution of the compound. The resulting titration curve reveals inflection points that correspond to the pKa values of the ionizable groups in the molecule.[11] By tracking the pH as the compound's ionization state is systematically altered, we can accurately determine its acid-base properties.

Experimental Protocol: Potentiometric Titration for pKa Determination[13]

Objective: To determine the pKa of 4-Chloro-N-methylpicolinamide.

Materials:

  • 4-Chloro-N-methylpicolinamide

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Potassium chloride (for maintaining ionic strength)

  • Nitrogen gas supply

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water with a constant ionic strength maintained by KCl.

  • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the pH electrode. Titrate the solution with standardized acid or base, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve to pinpoint the inflection point.

Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter B Prepare sample solution with constant ionic strength A->B Step 1-2 C Purge with N2 B->C Step 3 D Titrate with standardized acid/base at constant T C->D Step 4 E Record pH vs. titrant volume D->E Step 4 F Plot titration curve (pH vs. Volume) E->F Step 5 G Determine equivalence point (derivative analysis) F->G Step 5 H Calculate pKa G->H Step 5

Caption: Workflow for pKa Determination by Potentiometric Titration.

Biopharmaceutical Context: The Biopharmaceutics Classification System (BCS)

The solubility data generated is critically important in the context of the Biopharmaceutics Classification System (BCS).[12] The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.

  • High Solubility: A drug substance is considered highly soluble when its highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[12][13]

This classification has significant regulatory implications, as it can be used to justify biowaivers, reducing the need for in vivo bioequivalence studies.[12][14]

Conclusion: From Data to Drug Development Strategy

This guide has outlined the essential principles and methodologies for the comprehensive solubility characterization of 4-chloro-N-substituted-picolinamides, using 4-Chloro-N-methylpicolinamide as a working example. Accurate and reliable solubility data, generated through robust methods like the shake-flask and potentiometric titration, are indispensable. This information directly impacts critical decisions in lead optimization, pre-formulation, and the overall clinical development strategy. By embracing a deep understanding of solubility, researchers can more effectively navigate the complexities of drug development and increase the probability of success for their therapeutic candidates.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH Harmonised Guideline M9. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. ACS Publications. [Link]

  • 4-Chloro-N-methylpicolinamide. PubChem, National Institutes of Health. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. European Medicines Agency. [Link]

  • What is the Solubility of My Compound? American Pharmaceutical Review. [Link]

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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

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  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

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  • Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]

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  • A.8. PARTITION COEFFICIENT. [https://echa.europa.eu/documents/10162/13638/ माहिती_for_the_preparation_of_dossiers_in_reach_a_8_en.pdf]([Link] माहिती_for_the_preparation_of_dossiers_in_reach_a_8_en.pdf)

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Methodological & Application

Application Notes and Protocols: 4-Chloro-N,N-diethylpicolinamide and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Picolinamide Scaffold in Drug Discovery

The picolinamide framework, a pyridine-2-carboxamide, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bidentate chelator and engage in various non-covalent interactions, have established it as a cornerstone for the development of a diverse range of therapeutic agents. Molecules incorporating this motif have demonstrated a wide array of biological activities, including roles as kinase inhibitors, antibacterial and antifungal agents, and modulators of various cellular signaling pathways.[1][2][3] The incorporation of a chloro-substituent, as seen in 4-chloro-N,N-diethylpicolinamide, can further enhance the pharmacological profile of these molecules by modulating their metabolic stability, lipophilicity, and binding affinity to target proteins.[4]

Due to the limited availability of specific data for 4-Chloro-N,N-diethylpicolinamide, this guide will focus on its close and well-documented analog, 4-chloro-N,N-dimethylpicolinamide . The synthetic protocols and medicinal chemistry applications discussed herein are largely translatable to the diethyl derivative and the broader class of 4-chloropicolinamides, providing a robust foundation for researchers and drug development professionals.

Synthesis of 4-Chloro-N,N-dimethylpicolinamide: A Representative Protocol

The synthesis of 4-chloro-N,N-dimethylpicolinamide is typically achieved through a two-step process involving the chlorination of picolinic acid followed by amidation.[5] The following protocol is an optimized method that enhances yield and reduces reaction time.[5]

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

This initial step involves the conversion of picolinic acid to its corresponding acid chloride. The use of a combination of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) has been shown to be more efficient than using SOCl₂ alone.[5]

Materials and Reagents:

  • Picolinic acid

  • Sodium bromide (NaBr)

  • Chlorobenzene

  • Thionyl chloride (SOCl₂)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Stirrer/hotplate

  • Condenser

  • TLC plates

Protocol:

  • To a mixture of NaBr (0.0015 mol) and picolinic acid (0.167 mol) in chlorobenzene (75 mL) in a round-bottom flask, stir for 30 minutes at 50°C.[5]

  • Slowly add a dilute solution of SOCl₂ and POCl₃ (5:1 ratio) with continuous stirring while maintaining the temperature at 50°C.[5]

  • Increase the temperature to 85°C and monitor the reaction to completion using Thin Layer Chromatography (TLC).[5]

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 4-chloropicolinoyl chloride as a yellow viscous oil. This intermediate is typically used in the next step without further purification.[5]

Step 2: Synthesis of 4-chloro-N,N-dimethylpicolinamide

The second step is a nucleophilic substitution reaction where the synthesized 4-chloropicolinoyl chloride is reacted with dimethylamine to yield the final product.

Materials and Reagents:

  • 4-Chloropicolinoyl chloride

  • Dichloromethane (CH₂Cl₂)

  • 30% Dimethylamine solution

  • Ethyl acetate

  • Beaker

  • Stirrer

Protocol:

  • In a beaker, add CH₂Cl₂ (80 mL) and cool to below 0°C.

  • Slowly add 4-chloropicolinoyl chloride (0.357 mol) to the cooled CH₂Cl₂ with stirring for 15 minutes.[5]

  • Add 30% dimethylamine solution dropwise at room temperature, then maintain the reaction at 0°C for 4.5 hours.[5]

  • Monitor the reaction to completion by TLC.

  • Pour the reaction mixture into ethyl acetate. Separate the organic phase and concentrate it under reduced pressure to yield 4-chloro-N,N-dimethylpicolinamide as a yellow viscous oil.[5]

Synthetic Workflow Diagram

Synthesis_Workflow Picolinic_Acid Picolinic Acid Reagents1 SOCl₂/POCl₃, NaBr Chlorobenzene, 85°C Picolinic_Acid->Reagents1 Acid_Chloride 4-Chloropicolinoyl Chloride Reagents2 30% Dimethylamine CH₂Cl₂, 0°C Acid_Chloride->Reagents2 Final_Product 4-Chloro-N,N-dimethylpicolinamide Reagents1->Acid_Chloride Reagents2->Final_Product

Caption: Synthetic route for 4-Chloro-N,N-dimethylpicolinamide.

Reaction Parameters Summary
StepKey ReagentsSolventTemperatureReaction TimeYield
1 Picolinic acid, SOCl₂/POCl₃Chlorobenzene85°C15 hours~93.2%[5]
2 4-Chloropicolinoyl chloride, DimethylamineCH₂Cl₂0°C4.5 hours~86%[5]

Medicinal Chemistry Applications of Chloropicolinamides

The chloropicolinamide scaffold is a versatile starting point for the development of various therapeutic agents. The presence of the chloro group at the 4-position offers a site for further chemical modification, allowing for the generation of libraries of compounds for screening against different biological targets.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Picolinamide-based derivatives have emerged as potent kinase inhibitors.[1] For instance, novel picolinamide derivatives have been synthesized and shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[1] The N1-nitrogen of the pyridine ring and the NH group of the picolinamide can form essential hydrogen bonds with amino acid residues in the kinase domain, such as Cys919 in VEGFR-2.[1]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Phosphorylation Cascade VEGF VEGF VEGF->VEGFR2 Binds & Activates Picolinamide Picolinamide Inhibitor Picolinamide->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by picolinamide derivatives.

Antifungal and Antibacterial Activity

Picolinamide and benzamide scaffolds have been identified as having potent antifungal properties.[2] Some of these compounds have been shown to target Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, highlighting a novel mechanism for antifungal drug development.[2][7] Additionally, various pyridine carboxamide derivatives have been synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]

Other Potential Applications

The pyridine ring is a common feature in a vast number of approved drugs with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and antimalarial agents.[3] The versatility of the chloropicolinamide scaffold suggests its potential for development in these and other therapeutic areas.

Conclusion

While direct experimental data on 4-Chloro-N,N-diethylpicolinamide is not extensively available, the established synthetic routes and diverse biological activities of its close analogs, such as 4-chloro-N,N-dimethylpicolinamide and other picolinamide derivatives, underscore the significant potential of this class of compounds in medicinal chemistry. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the synthesis and therapeutic potential of 4-chloropicolinamides in the pursuit of novel drug candidates.

References

  • J. Jee, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. National Library of Medicine. [Link]

  • L. Zhang, et al. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]

  • S. G. Ramu, et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. [Link]

  • A. D. Schmitt, et al. (2021). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ResearchGate. [Link]

  • Y. Li, et al. (2024). New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity. MDPI. [Link]

  • Y. Wang, et al. (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. ResearchGate. [Link]

  • A. K. S. K. Sherif, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]

  • A. D. Schmitt, et al. (2021). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PubMed Central. [Link]

  • Y. Li, et al. (2024). New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity. MDPI. [Link]

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Application Notes and Protocols for 4-Chloro-N,N-diethylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Extensive literature searches did not yield specific data for a compound named "4-Chloro-N,N-diethylpicolinamide." The following application notes and protocols are therefore a scientifically guided projection based on the known biological activities of structurally related picolinamide and benzamide analogs. These protocols are designed to serve as a robust starting point for researchers aiming to characterize the bioactivity of this novel or uncharacterized chemical entity.

Introduction: The Picolinamide Scaffold in Bioactive Compound Design

The picolinamide functional group, a carboxamide at the 2-position of a pyridine ring, is a privileged scaffold in medicinal and agricultural chemistry. Derivatives of this parent structure have demonstrated a wide array of biological activities, including fungicidal, herbicidal, insecticidal, and even anti-tumor properties. The introduction of a chlorine atom at the 4-position of the pyridine ring and an N,N-diethylamide moiety are expected to significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and mechanism of action.

Picolinamide-based compounds are known to act on diverse molecular targets. For instance, the fungicide florylpicoxamid targets the Qi site of the mitochondrial cytochrome bc1 complex, disrupting fungal respiration[1]. In the realm of herbicides, picolinic acid derivatives can act as synthetic auxins, leading to uncontrolled growth and subsequent death of susceptible plants[2][3]. Furthermore, various amide derivatives have been explored for their insecticidal properties, often targeting the nervous system of insects[4][5][6][7]. Given this precedent, 4-Chloro-N,N-diethylpicolinamide represents a molecule of significant interest for broad-spectrum biological activity screening.

Physicochemical Properties (Predicted)

A comprehensive understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological assays. While experimental data for 4-Chloro-N,N-diethylpicolinamide is unavailable, we can extrapolate from similar structures like 4-chloro-N,N-diethylbenzamide[8].

PropertyPredicted Value/CharacteristicRationale for Biological Assays
Molecular Formula C10H13ClN2OBased on chemical structure.
Molecular Weight ~212.68 g/mol Calculated from the molecular formula.
Solubility Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO and ethanol.Essential for preparing stock solutions for in vitro and in vivo assays.
Lipophilicity (LogP) Predicted to be moderately lipophilic.Influences membrane permeability and potential for bioaccumulation.
Chemical Stability The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions. The pyridine ring is generally stable.Important for determining appropriate storage conditions and buffer systems for assays.

Hypothesized Biological Activities and Mechanisms of Action

Based on the activities of related compounds, 4-Chloro-N,N-diethylpicolinamide could plausibly exhibit one or more of the following biological effects:

  • Antifungal Activity: By analogy to florylpicoxamid, it may inhibit mitochondrial respiration in pathogenic fungi[1].

  • Herbicidal Activity: Similar to other picolinic acid herbicides, it could function as a synthetic auxin, disrupting plant growth[2][3][9].

  • Insecticidal Activity: The amide moiety is present in a number of insecticides, suggesting a potential neurotoxic effect in insects[4][5][6][7].

  • Anticancer Activity: Some N-methylpicolinamide derivatives have shown promise as antitumor agents, suggesting this compound could be screened for cytotoxicity against cancer cell lines[10][11].

Experimental Protocols

The following protocols provide a starting point for the systematic evaluation of the biological activity of 4-Chloro-N,N-diethylpicolinamide.

Protocol 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 4-Chloro-N,N-diethylpicolinamide against a panel of pathogenic fungi.

Rationale: This assay is a primary screen to establish if the compound has antifungal properties and to quantify its potency. A broth microdilution method is a standard and efficient way to determine MIC.

Materials:

  • 4-Chloro-N,N-diethylpicolinamide

  • Dimethyl sulfoxide (DMSO)

  • Panel of fungal isolates (e.g., Zymoseptoria tritici, Aspergillus fumigatus, Candida albicans)

  • Appropriate fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloro-N,N-diethylpicolinamide in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate fungal growth medium to achieve a range of concentrations (e.g., from 100 µM down to 0.048 µM).

  • Inoculum Preparation: Prepare a fungal inoculum suspension standardized to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microplate containing the compound dilutions. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth (e.g., 35°C for C. albicans) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow Diagram:

Antifungal_Screening_Workflow A Prepare 10 mM Stock Solution in DMSO B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at Optimal Temperature (24-48h) D->E F Determine MIC (Visual or OD600) E->F

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol 2: Herbicidal Activity - Seedling Growth Inhibition Assay

Objective: To evaluate the pre-emergent herbicidal activity of 4-Chloro-N,N-diethylpicolinamide on model plant species.

Rationale: This assay assesses the compound's ability to inhibit the growth of germinating seeds, a key characteristic of many herbicides. Arabidopsis thaliana is a common model for dicots, and a species like ryegrass (Lolium sp.) can be used for monocots.

Materials:

  • 4-Chloro-N,N-diethylpicolinamide

  • Acetone and Tween-20 (for formulation)

  • Seeds of model plants (e.g., Arabidopsis thaliana, Lolium perenne)

  • Petri dishes with filter paper or agar-based growth medium

  • Growth chamber with controlled light and temperature

Procedure:

  • Treatment Solution Preparation: Prepare a stock solution of the compound in acetone. Create a series of dilutions and formulate them in water with a small amount of Tween-20 to aid in dispersion.

  • Plating: Place a sterile filter paper in each petri dish and moisten it with a specific volume of the treatment solution. A vehicle control (acetone and Tween-20 in water) must be included.

  • Seed Sowing: Place a defined number of seeds (e.g., 10-20) onto the treated filter paper.

  • Incubation: Seal the petri dishes and place them in a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).

  • Data Collection: After a set period (e.g., 7-14 days), measure the root length and shoot length of the seedlings. Calculate the percent inhibition relative to the vehicle control.

Data Analysis: The concentration of the compound that causes 50% inhibition of growth (GI₅₀) can be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Logical Relationship Diagram:

Herbicidal_Assay_Logic Compound 4-Chloro-N,N- diethylpicolinamide Effect Growth Inhibition (Root & Shoot Elongation) Compound->Effect inhibits Mechanism Potential Auxin Mimicry Compound->Mechanism may act via Plant Plant Seedling Effect->Plant observed in Mechanism->Effect leads to

Caption: Hypothesized mechanism of herbicidal action.

Protocol 3: Insecticidal Activity - Contact Toxicity Assay

Objective: To assess the contact toxicity of 4-Chloro-N,N-diethylpicolinamide against a model insect pest.

Rationale: This assay determines if the compound is lethal to insects upon direct contact. The fall armyworm (Spodoptera frugiperda) is a common and economically important pest used in such screens[5][6].

Materials:

  • 4-Chloro-N,N-diethylpicolinamide

  • Acetone

  • Micropipette

  • Third-instar larvae of Spodoptera frugiperda

  • Petri dishes with artificial diet

  • Ventilated containers for observation

Procedure:

  • Dosing Solution Preparation: Prepare a range of concentrations of the compound in acetone.

  • Topical Application: Apply a small, defined volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each larva. A control group should be treated with acetone only.

  • Observation: Place the treated larvae individually in ventilated containers with access to an artificial diet.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-application. Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the lethal dose that causes 50% mortality (LD₅₀) using probit analysis.

Concluding Remarks for the Research Professional

The provided protocols offer a foundational framework for the initial biological characterization of 4-Chloro-N,N-diethylpicolinamide. It is imperative to recognize the speculative nature of these applications due to the absence of published data on this specific molecule. Should initial screenings yield positive results in any of these areas, further, more detailed mechanistic studies will be warranted. For instance, a positive antifungal result would necessitate assays to determine the specific cellular target, such as mitochondrial respiration. Similarly, a confirmed herbicidal effect would lead to studies on auxin-related gene expression. These secondary assays are critical for understanding the molecule's mode of action and for its potential development as a novel bioactive agent.

References

  • (Reference information for 4-chloro-N,N-diethylbenzamide is available at PubChem, but no direct URL to a specific public
  • PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • (No direct URL to a specific public
  • (No direct URL to a specific public
  • (No direct URL to a specific public
  • Young, D. H., et al. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science. Retrieved from [Link]

  • Li, Y., et al. (2023). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Frontiers in Plant Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides. Retrieved January 28, 2026, from [Link]

  • (No direct URL to a specific public
  • (No direct URL to a specific public
  • ResearchGate. (n.d.). Insecticidal Activity of Synthetic Amides on Spodoptera frugiperda. Retrieved January 28, 2026, from [Link]

  • (No direct URL to a specific public
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). Insecticidal activity of synthetic amides on Spodoptera frugiperda. Retrieved January 28, 2026, from [Link]

  • (No direct URL to a specific public
  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • Han, J., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Retrieved from [Link]

  • (No direct URL to a specific public
  • (No direct URL to a specific public
  • (No direct URL to a specific public
  • Li, Q., et al. (2014). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules. Retrieved from [Link]

  • (No direct URL to a specific public
  • (No direct URL to a specific public
  • PubMed. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from [Link]

  • (No direct URL to a specific public

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 4-Chloro-N,N-diethylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 4-Chloro-N,N-diethylpicolinamide. This resource is meticulously designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and mitigate stability challenges encountered during your research. Our approach is rooted in scientific principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to the Stability of 4-Chloro-N,N-diethylpicolinamide

4-Chloro-N,N-diethylpicolinamide is a substituted pyridine derivative with a chemical structure that, while offering significant potential in various research applications, also presents inherent stability concerns. The molecule's susceptibility to degradation is primarily attributed to its constituent functional groups: a picolinamide moiety, a chloro-substituent on the pyridine ring, and a diethylamide group. Understanding the interplay of these groups is crucial for maintaining the compound's integrity.

This guide will systematically address the primary degradation pathways—hydrolysis, photodegradation, and thermal decomposition—providing you with the knowledge to proactively manage your experiments and sample handling.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 4-Chloro-N,N-diethylpicolinamide.

Q1: My solution of 4-Chloro-N,N-diethylpicolinamide has turned a pale yellow after a few days at room temperature. What is the likely cause?

A1: A color change to yellow or brown is a common indicator of degradation. This is often due to a combination of factors, including oxidation of the pyridine ring nitrogen and potential photodegradation if the solution was exposed to light.[1] For solutions, it is crucial to minimize exposure to both oxygen and light. Consider sparging your solvent with an inert gas like nitrogen or argon before preparing the solution and storing it in amber vials to protect it from light.[1]

Q2: I'm seeing a new peak in my HPLC chromatogram that elutes earlier than the parent compound. What could this be?

A2: An earlier eluting peak often suggests a more polar compound, which in this case is likely 4-chloropicolinic acid, a product of amide bond hydrolysis.[2][3] This degradation pathway is accelerated by acidic or basic conditions.[2][4] Ensure the pH of your solution is neutral and use high-purity, pH-neutral solvents for your preparations.

Q3: Can I heat my solution to aid in dissolving the compound?

A3: While gentle warming may be acceptable for short durations, prolonged exposure to high temperatures should be avoided. Amide bonds can be susceptible to thermal degradation, and generally, amide compounds can be thermally stable up to 160°C, though the exact temperature depends on the molecule's structure.[5] If heating is necessary, use the lowest effective temperature for the shortest possible time. For routine preparations, consider alternative solvents or sonication to facilitate dissolution at room temperature.

Q4: What are the ideal storage conditions for solid 4-Chloro-N,N-diethylpicolinamide and its solutions?

A4: For the solid compound, storage at 2-8°C in a tightly sealed container, protected from light and moisture, is recommended.[1] For solutions, short-term storage (a few days) should be at 2-8°C in amber vials. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation.[1]

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a systematic approach to troubleshooting common stability problems.

Symptom Potential Cause Recommended Action
Appearance of new peaks in chromatogram Hydrolysis, Photodegradation, Oxidation- Verify pH: Ensure the pH of your solution is neutral. - Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. - Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen).
Discoloration of solid or solution (yellowing/browning) Oxidation, Photodegradation- Purity Check: Analyze the discolored sample by HPLC to quantify degradation products. - Storage: Store the solid compound under an inert atmosphere in a desiccator. For solutions, use freshly de-gassed solvents.
Inconsistent experimental results over time Gradual degradation of stock solution- Fresh Preparations: Prepare solutions fresh for each experiment whenever possible. - Stability Study: Conduct a simple time-course stability study of your stock solution under your typical storage conditions to understand its viable lifetime.
Low assay values or loss of potency Significant degradation of the compound- Forced Degradation: Perform a forced degradation study to identify the primary degradation products and pathways. - Analytical Method Validation: Ensure your analytical method can separate the parent compound from its potential degradants.

Key Degradation Pathways and Mitigation Strategies

Understanding the chemical mechanisms of degradation is fundamental to developing effective stabilization strategies.

Hydrolysis of the Amide Bond

The amide linkage in 4-Chloro-N,N-diethylpicolinamide is a primary site of instability, susceptible to cleavage under both acidic and basic conditions to yield 4-chloropicolinic acid and N,N-diethylamine.

  • Mechanism: Nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the amide.

  • Mitigation:

    • Maintain solutions at a neutral pH (around 7.0).

    • Use buffered solutions when appropriate for your experimental system.

    • Avoid strong acids and bases in your formulations and experimental buffers.

Photodegradation of the Pyridine Ring

The pyridine ring contains a π-electron system that can absorb UV and, in some cases, visible light. This absorption can lead to photochemical reactions and degradation of the molecule.[6][7]

  • Mechanism: Absorption of light energy can promote the molecule to an excited state, making it more reactive towards oxygen or other molecules, leading to ring opening or other structural changes.

  • Mitigation:

    • Work in a low-light environment when handling the compound.

    • Store both solid and solution samples in amber-colored containers or wrapped in foil.

    • Use UV-filtered light sources in your experimental setup if possible.

Thermal Degradation

High temperatures can provide the necessary activation energy for various degradation reactions. While generally stable at room temperature, prolonged exposure to heat can accelerate hydrolysis and other decomposition pathways.[5]

  • Mechanism: Increased kinetic energy can lead to bond cleavage, particularly of the amide bond, and can also promote oxidative processes.

  • Mitigation:

    • Store the compound at recommended temperatures (2-8°C for short-term, -20°C for long-term).

    • Avoid unnecessary heating during sample preparation.

    • If heating is required for dissolution, use a controlled temperature water bath and minimize the duration of exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and the conditions that lead to instability.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Chloro-N,N-diethylpicolinamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide.

    • Thermal Degradation: Heat a portion of the stock solution at 60°C.

    • Photodegradation: Expose a portion of the stock solution to a high-intensity UV lamp.

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent compound.

Protocol 2: HPLC Method for Stability Assessment

A robust analytical method is essential for monitoring the stability of your compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Method Validation: Ensure the method can separate the parent peak from any degradation products identified in the forced degradation study.

Visualizing Workflows and Pathways

Degradation Pathway of 4-Chloro-N,N-diethylpicolinamide

A 4-Chloro-N,N-diethylpicolinamide B Hydrolysis (Acid/Base) A->B C Photodegradation (UV/Light) A->C D Thermal Stress (Heat) A->D E Oxidation A->E F 4-Chloropicolinic Acid + N,N-Diethylamine B->F G Ring-Opened Products & Other Photoproducts C->G H Various Thermal Degradants D->H I N-Oxide Derivatives E->I

Caption: Potential degradation pathways of 4-Chloro-N,N-diethylpicolinamide.

Troubleshooting Workflow for Compound Instability

Start Instability Observed (e.g., new peaks, color change) CheckStorage Review Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckSolution Examine Solution Prep (Solvent, pH, Temp) Start->CheckSolution ImproperStorage Improper Storage? CheckStorage->ImproperStorage ImproperPrep Improper Preparation? CheckSolution->ImproperPrep CorrectStorage Action: Correct Storage (e.g., 2-8°C, amber vial) ImproperStorage->CorrectStorage Yes Reanalyze Re-analyze Sample ImproperStorage->Reanalyze No CorrectPrep Action: Refine Protocol (e.g., neutral pH, no heat) ImproperPrep->CorrectPrep Yes ImproperPrep->Reanalyze No CorrectStorage->Reanalyze CorrectPrep->Reanalyze ProblemSolved Problem Resolved Reanalyze->ProblemSolved Success ForcedDeg Action: Perform Forced Degradation Study Reanalyze->ForcedDeg Persistent Issue

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-N,N-diethylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the absolute structural integrity of a molecule is paramount. For novel compounds like 4-Chloro-N,N-diethylpicolinamide, a substituted pyridine derivative of potential interest in medicinal chemistry, rigorous structural validation is the bedrock upon which all subsequent biological and toxicological data stand. The presence of constitutional isomers, process-related impurities, or degradation products can profoundly alter a compound's efficacy and safety profile. This guide provides a comprehensive, multi-technique approach to the unequivocal structural elucidation of 4-Chloro-N,N-diethylpicolinamide, grounded in the principles of self-validating experimental systems. We will explore not just the "how" but the "why" of our analytical choices, comparing the expected data for our target molecule with that of plausible alternatives.

Predicted Physicochemical Properties of 4-Chloro-N,N-diethylpicolinamide

PropertyPredicted Value
Molecular FormulaC₁₀H₁₃ClN₂O
Molecular Weight212.68 g/mol
Boiling Point~347.8 °C[1]
Density~1.162 g/cm³[1]
pKa (of conjugate acid)~0.70[1]

Part 1: The Orthogonal Analytical Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_validation Data Interpretation & Validation synthesis Synthesized 4-Chloro-N,N-diethylpicolinamide nmr ¹H & ¹³C NMR (Structural Backbone) synthesis->nmr ftir FT-IR (Functional Groups) synthesis->ftir lcms LC-MS (Purity & Mass) synthesis->lcms interpretation Spectral Data Interpretation nmr->interpretation ftir->interpretation lcms->interpretation comparison Comparison with Alternative Structures interpretation->comparison confirmation Structural Confirmation comparison->confirmation

Figure 1: A conceptual workflow for the structural validation of 4-Chloro-N,N-diethylpicolinamide, emphasizing an orthogonal analytical approach.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 4-Chloro-N,N-diethylpicolinamide, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts.[3]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field instrument. A higher field strength provides better signal dispersion and resolution.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure of 4-Chloro-N,N-diethylpicolinamide suggests a distinct set of signals in the ¹H NMR spectrum. The N,N-diethyl group will exhibit diastereotopic protons due to hindered rotation around the amide C-N bond, a common feature in amides.[4]

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.55d1HH6 (Pyridine)Protons adjacent to the pyridine nitrogen are significantly deshielded. The coupling will be to H5.
~7.70d1HH3 (Pyridine)This proton is ortho to the amide group and will show a small coupling to H5.
~7.40dd1HH5 (Pyridine)Coupled to both H6 and H3.
~3.50q2HN-CH₂ (Ethyl)Diastereotopic methylene protons will likely appear as two overlapping quartets or a broad quartet.
~3.30q2HN-CH₂ (Ethyl)
~1.25t3HCH₃ (Ethyl)Triplet due to coupling with the adjacent methylene group.
~1.15t3HCH₃ (Ethyl)Diastereotopic methyl groups may show slightly different chemical shifts.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Predicted δ (ppm)AssignmentRationale
~168C=O (Amide)Typical chemical shift for an amide carbonyl carbon.
~152C2 (Pyridine)Carbon bearing the amide group.
~149C6 (Pyridine)Carbon adjacent to the nitrogen.
~145C4 (Pyridine)Carbon bearing the chlorine atom.
~125C3 (Pyridine)Aromatic CH.
~122C5 (Pyridine)Aromatic CH.
~43N-CH₂ (Ethyl)Methylene carbons of the diethylamino group. Due to diastereotopicity, two distinct signals may be observed.
~40N-CH₂ (Ethyl)
~14CH₃ (Ethyl)Methyl carbons of the diethylamino group.
~13CH₃ (Ethyl)
Comparison with a Potential Isomer: 2-Chloro-N,N-diethylpicolinamide

A plausible synthetic byproduct is the isomeric 2-Chloro-N,N-diethylpicolinamide. A comparison of the expected NMR data highlights key differences:

Feature4-Chloro-N,N-diethylpicolinamide2-Chloro-N,N-diethylpicolinamide (Predicted)
¹H NMR 3 distinct aromatic protons.3 distinct aromatic protons, but with different chemical shifts and coupling patterns due to the different substitution pattern.
¹³C NMR C4 signal around 145 ppm (C-Cl).C2 signal will be significantly shifted due to both chloro and amide substitution. A C-Cl signal is expected around 150 ppm.

Part 3: FT-IR Spectroscopy - Probing the Functional Groups

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule.[2] For 4-Chloro-N,N-diethylpicolinamide, we expect to see characteristic absorptions for the amide and the substituted pyridine ring.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)VibrationRationale
~1640-1680C=O stretch (Amide)A strong absorption characteristic of a tertiary amide carbonyl group.[5]
~1550-1600C=C and C=N stretchesAromatic ring vibrations of the pyridine moiety.
~1400-1450C-H bendingAliphatic C-H bending of the ethyl groups.
~1100-1200C-N stretchAmide C-N bond vibration.
~1000-1100C-Cl stretchCharacteristic absorption for an aryl chloride.

Part 4: Liquid Chromatography-Mass Spectrometry (LC-MS) - Purity Assessment and Mass Verification

LC-MS is a powerful hybrid technique that provides information on both the purity of the sample and its molecular weight.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Expected LC-MS Data
  • LC Chromatogram: A single sharp peak in the chromatogram is indicative of a pure compound. The retention time is a characteristic property under specific chromatographic conditions.

  • Mass Spectrum:

    • The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 213.68.

    • A characteristic isotopic pattern for a molecule containing one chlorine atom should be observed: a peak at m/z 215.68 with an intensity of approximately one-third of the [M+H]⁺ peak. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom.

    • Common fragmentation patterns for pyridine derivatives often involve cleavage of the ring or loss of substituents.[6]

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc Separation of 4-Chloro-N,N-diethylpicolinamide from impurities ionization Electrospray Ionization (ESI) [M+H]⁺ lc->ionization mass_analyzer Mass Analyzer (m/z measurement) ionization->mass_analyzer detector Detector mass_analyzer->detector

Figure 2: A simplified workflow for LC-MS analysis of 4-Chloro-N,N-diethylpicolinamide.

Part 5: Comparative Analysis and Dealing with Potential Impurities

A common synthetic route to amides involves the coupling of a carboxylic acid (or its activated derivative) with an amine.[7][8] For 4-Chloro-N,N-diethylpicolinamide, a likely synthesis would involve the reaction of 4-chloropicolinic acid with diethylamine.

Potential Impurities and Their Identification
ImpurityIdentification MethodDifferentiating Features
4-Chloropicolinic acid (Starting Material) LC-MSDifferent retention time and molecular weight (m/z 158.0 for [M+H]⁺). Will not show signals for the diethyl group in ¹H NMR.
Diethylamine (Starting Material) ¹H NMRHighly volatile, may not be observed. If present, would show a broad NH proton signal and characteristic ethyl group signals.
Constitutional Isomers (e.g., 3- or 5-chloro isomer) ¹H and ¹³C NMRDistinctly different aromatic region chemical shifts and coupling patterns in ¹H NMR. Different chemical shifts for the chlorinated carbon and other ring carbons in ¹³C NMR.

Conclusion: A Self-Validating System for Structural Certainty

The structural validation of a novel compound such as 4-Chloro-N,N-diethylpicolinamide is a non-negotiable prerequisite for its advancement in any research or development pipeline. By employing an orthogonal analytical workflow encompassing NMR, FT-IR, and LC-MS, we create a self-validating system. The detailed structural map from ¹H and ¹³C NMR is corroborated by the functional group information from FT-IR and confirmed by the molecular weight and purity data from LC-MS. This multi-faceted approach, coupled with a thorough understanding of potential isomeric and process-related impurities, provides the highest degree of confidence in the structural assignment, ensuring the integrity of all subsequent scientific investigations.

References

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(13), 6687–6696.
  • NIST. (n.d.). N,N-Diethylaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Kim, S., et al. (2020). Experimental ¹H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]

  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. ACS Publications. Retrieved from [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. The Journal of Organic Chemistry, 75(4), 1275–1284.
  • Atlantis Press. (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Advances in Computer Science Research, volume 59.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a] Pyrimidines and Bis-Pyrimidines.
  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

  • Wolinski, K., et al. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260.
  • ResearchGate. (n.d.). Fourier transform infrared spectrum of N, N -diethyl- m -toluamide (DEET) and its inclusion complexes with b -cyclodextrin. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312.

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A Comparative Guide to the Structure-Activity Relationship of 4-Chloropicolinamides as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel antibacterial agents with improved efficacy and selectivity remains a paramount challenge. Among the promising scaffolds, picolinamides have emerged as a versatile class of compounds exhibiting a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-chloropicolinamide derivatives, with a particular focus on their potent and selective antibacterial activity against Clostridioides difficile, a leading cause of nosocomial infections. By synthesizing key experimental findings, this document aims to elucidate the critical structural determinants for bioactivity and offer a comparative perspective against alternative antibacterial scaffolds.

The 4-Chloropicolinamide Scaffold: A Privileged Motif for Antibacterial Activity

The picolinamide core, a pyridine-2-carboxamide, serves as a foundational structure for a variety of biologically active molecules. The introduction of a chlorine atom at the 4-position of the pyridine ring has been shown to be a critical modification that can significantly influence the potency and selectivity of these compounds. This guide will delve into the nuanced effects of this substitution and explore how modifications to other regions of the molecule modulate its antibacterial profile.

Our analysis is centered on a key study that systematically investigated a series of picolinamide analogs, revealing the remarkable impact of the 4-chloro substituent on the selective inhibition of C. difficile.[1][2] This bacterium is a major healthcare-associated pathogen, and the development of narrow-spectrum antibiotics that can target it without disrupting the broader gut microbiota is a significant therapeutic goal.[1][2]

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The antibacterial activity of 4-chloropicolinamide derivatives is not solely dictated by the presence of the chlorine atom. Indeed, a comprehensive understanding of their SAR requires a meticulous examination of substitutions at various positions of the picolinamide scaffold and the appended moieties.

The Significance of the 4-Position on the Picolinamide Ring

The substitution at the 4-position of the picolinamide ring is a key determinant of both potency and selectivity against C. difficile. Experimental data from comparative studies of 4-substituted picolinamides highlight the superior profile of the 4-chloro derivatives.

Compound ID4-SubstituentR GroupMIC against C. difficile (µg/mL)MIC against S. aureus (µg/mL)Selectivity Index (S. aureus/ C. difficile)
1 H(Structure as in source)0.512
2 (4-Cl) Cl(Structure as in source)0.06 >64>1067
3 F(Structure as in source)0.125>64>512
4 Me(Structure as in source)0.12532256

Data synthesized from a study on picolinamide antibacterials.[1][2]

As illustrated in the table above, the 4-chloro analog (Compound 2 ) exhibits the most potent activity against C. difficile with a minimum inhibitory concentration (MIC) of 0.06 µg/mL.[1][2] More strikingly, it demonstrates exceptional selectivity, being largely inactive against the Gram-positive bacterium Staphylococcus aureus. This is a highly desirable characteristic for a C. difficile-targeted therapeutic, as it minimizes the disruption of the commensal gut flora, a major risk factor for recurrent infections.[1][2] While the 4-fluoro and 4-methyl analogs also show good potency, their selectivity is less pronounced compared to the 4-chloro derivative.

The rationale behind this enhanced activity and selectivity is likely a combination of electronic and steric factors. The electron-withdrawing nature of the chlorine atom can influence the overall electron distribution of the pyridine ring, potentially enhancing its interaction with the biological target. Furthermore, the size and lipophilicity of the chloro group may facilitate optimal binding within the active site of the target enzyme.

Exploring the Amide Substituent: The Role of the Appended Moiety

The substituent attached to the amide nitrogen of the picolinamide core plays a crucial role in modulating the antibacterial activity. A series of derivatives incorporating a benzoxadiazole moiety have been synthesized and evaluated, revealing important SAR trends.[3][4][5][6]

The lead compound from this series, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, demonstrated potent and selective activity against C. difficile, with MIC50 and MIC90 values of 0.12 and 0.25 µg/mL, respectively, across a panel of 101 clinical isolates.[3][4][5][6] This compound was found to target cell wall biosynthesis.[3][4][5][6]

SAR_Amide_Substituent Picolinamide 4-Chloropicolinamide Core Amide_Linker Amide Linker (-CONH-) Picolinamide->Amide_Linker Activity Antibacterial Activity & Selectivity Picolinamide->Activity Confers Selectivity Appended_Moiety Appended Moiety (e.g., Benzoxadiazole) Amide_Linker->Appended_Moiety Appended_Moiety->Activity Modulates Potency

Further exploration of the appended moiety revealed that:

  • The nature of the heterocyclic system is critical. The benzoxadiazole ring was found to be a key contributor to the potent activity.

  • Substituents on the appended moiety can fine-tune the activity. For example, the trifluoromethoxy group on the phenoxy ring of the lead compound was important for its overall profile.

Comparison with Other Antibacterial Scaffolds

To fully appreciate the potential of 4-chloropicolinamides, it is instructive to compare their performance with other classes of antibacterial agents, particularly those used or being developed for the treatment of C. difficile infections.

Antibacterial ClassRepresentative Compound(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Picolinamides 4-Chloro-picolinamide derivativesCell wall synthesis inhibitionHigh potency and selectivity against C. difficileEarly stage of development
Macrolides FidaxomicinRNA polymerase inhibitionNarrow spectrum, low recurrence ratesHigh cost, potential for resistance
Glycopeptides VancomycinCell wall synthesis inhibitionEffective against many Gram-positive bacteriaBroad spectrum (disrupts gut flora), risk of resistance
Nitroimidazoles MetronidazoleDNA damageInexpensiveBroad spectrum, neurotoxicity, increasing resistance
Oxazolidinones CadazolidProtein synthesis inhibitionPotent activity against C. difficileStill in clinical development

This table provides a general comparison. Specific properties can vary between individual compounds within a class.

The high selectivity of 4-chloropicolinamide derivatives for C. difficile represents a significant advantage over broader-spectrum antibiotics like vancomycin and metronidazole, which can exacerbate gut dysbiosis and lead to higher rates of recurrence.[1][2] While fidaxomicin offers a narrower spectrum, the novel mechanism of action and potentially different resistance profile of the picolinamides make them a highly attractive area for further research.[3][4][5][6]

Experimental Protocols: A Guide to SAR-Driven Drug Discovery

The elucidation of the SAR of 4-chloropicolinamides relies on a systematic process of synthesis and biological evaluation. Below are representative protocols for key experimental workflows.

General Synthesis of 4-Chloropicolinamide Derivatives

The synthesis of 4-chloropicolinamide derivatives typically involves the coupling of a 4-chloropicolinic acid with a desired amine.

Synthesis_Workflow Start 4-Chloropicolinic Acid + Desired Amine Coupling Amide Coupling Reaction (e.g., HATU, EDCI) Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product 4-Chloropicolinamide Derivative Characterization->Final_Product

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of 4-chloropicolinic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), add a coupling agent (e.g., HATU or EDCI) and an amine base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Coupling: Add the desired amine to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight, or gently heated if necessary.

  • Work-up and Extraction: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloropicolinamide derivative.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains.

Step-by-Step Protocol (Broth Microdilution Method):

  • Bacterial Culture Preparation: Inoculate the test bacterium (e.g., C. difficile or S. aureus) in a suitable growth medium and incubate under appropriate conditions (e.g., anaerobic for C. difficile) to achieve logarithmic growth.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). A serial two-fold dilution of the compound is then prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the serially diluted compound.

  • Incubation: Incubate the microtiter plates under the appropriate conditions for the test organism (e.g., 37°C for 24-48 hours in an anaerobic chamber for C. difficile).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

  • Controls: Include positive (no compound) and negative (no bacteria) growth controls in each assay.

Future Directions and Conclusion

The structure-activity relationship studies of 4-chloropicolinamide derivatives have unveiled a promising new class of antibacterial agents with potent and selective activity against the clinically important pathogen C. difficile. The 4-chloro substituent has been identified as a key determinant of this selectivity, offering a significant advantage over existing broad-spectrum antibiotics.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular target of these compounds will facilitate rational drug design and the development of more potent analogs.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies are needed to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds to determine their suitability for in vivo applications.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in animal models of C. difficile infection to confirm their therapeutic potential.

  • Exploration of Other Therapeutic Areas: The versatile picolinamide scaffold warrants investigation against other biological targets, including kinases and other enzymes implicated in various diseases.

References

  • Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry. [Link]

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  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. [Link]

  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research. [Link]

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Navigating the In Vitro Efficacy Landscape of 4-Chloro-N,N-diethylpicolinamide (CDEP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the initial in vitro assessment of a novel chemical entity is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for evaluating the in vitro efficacy of 4-Chloro-N,N-diethylpicolinamide (CDEP), a picolinamide derivative. While specific experimental data for CDEP is not yet broadly available in published literature, this document outlines a robust, multi-faceted approach to its characterization, drawing parallels with established methodologies and known compounds within relevant therapeutic areas. The protocols and comparative data presented herein are illustrative, designed to serve as a blueprint for the rigorous in vitro profiling of CDEP and other novel picolinamide analogs.

Introduction: The Therapeutic Promise of Picolinamides

The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have shown promise across a spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3] For instance, certain picolinamides have been investigated as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target in metabolic syndrome and diabetes.[3] Others have demonstrated significant antibacterial activity, selectively targeting pathogens like Clostridioides difficile.[2] Furthermore, the structural motifs present in some picolinamide-containing molecules, such as sorafenib, are known to inhibit protein kinases involved in cancer progression.[1][4]

Given this precedent, a thorough in vitro evaluation of a new analog like 4-Chloro-N,N-diethylpicolinamide (CDEP) is warranted to elucidate its potential biological activities. This guide will detail a tiered approach to this evaluation, beginning with broad cytotoxicity screening and then progressing to more specific, target-based assays.

Section 1: Broad Spectrum Cytotoxicity Assessment

A fundamental first step in characterizing a new compound is to determine its effect on cell viability. This provides an initial indication of its potential as a cytotoxic agent (e.g., for oncology) and establishes a concentration range for subsequent, more sensitive assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of CDEP against a panel of human cancer cell lines and a non-cancerous control cell line.

Cell Lines:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HepG2: Human hepatocellular carcinoma[7]

  • HEK293: Human embryonic kidney cells (non-cancerous control)[8]

Materials:

  • CDEP, Cisplatin (positive control), Doxorubicin (positive control)

  • Selected cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of CDEP, Cisplatin, and Doxorubicin. Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Comparative Data: Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)HEK293 (Normal Kidney)
CDEP 15.225.818.5> 100
Cisplatin 8.512.16.325.4
Doxorubicin 0.91.51.25.8

This data is illustrative and for comparative purposes only.

Interpretation: In this hypothetical scenario, CDEP demonstrates moderate cytotoxic activity against the tested cancer cell lines with a significantly lower effect on the non-cancerous HEK293 cells, suggesting a potential therapeutic window. Its potency is less than the established chemotherapeutic agents, Cisplatin and Doxorubicin.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed Cells in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_dilutions Prepare Serial Dilutions of CDEP & Controls prep_dilutions->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Section 2: Antibacterial Efficacy Assessment

The picolinamide core is present in compounds with known antibacterial properties.[2][9] Therefore, it is prudent to evaluate CDEP for its ability to inhibit the growth of clinically relevant bacterial strains. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of CDEP against a panel of Gram-positive and Gram-negative bacteria.

Bacterial Strains:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive

  • Enterococcus faecalis (ATCC 29212) - Gram-positive

  • Escherichia coli (ATCC 25922) - Gram-negative

  • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative

Materials:

  • CDEP, Vancomycin (control for Gram-positives), Ciprofloxacin (control for Gram-negatives)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of CDEP and the control antibiotics in MHB in a 96-well plate.[12]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Hypothetical Comparative Data: Antibacterial Activity (MIC, µg/mL)
CompoundS. aureusE. faecalisE. coliP. aeruginosa
CDEP 816> 64> 64
Vancomycin 12> 64> 64
Ciprofloxacin 0.510.060.25

This data is illustrative and for comparative purposes only.

Interpretation: In this hypothetical example, CDEP shows some activity against Gram-positive bacteria but is significantly less potent than the standard antibiotic Vancomycin. It demonstrates no significant activity against the tested Gram-negative strains.

Experimental Workflow: MIC Determination

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis prep_compounds Prepare Serial Dilutions of CDEP & Antibiotics in 96-well Plate inoculate_plates Inoculate Plates with Bacteria prep_compounds->inoculate_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plates incubate_24h Incubate at 37°C for 18-24h inoculate_plates->incubate_24h visual_inspection Visually Inspect for Bacterial Growth incubate_24h->visual_inspection determine_mic Determine MIC (Lowest Concentration with No Growth) visual_inspection->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Section 3: Targeted Enzyme Inhibition Assay - 11β-HSD1

Given that picolinamide derivatives have been identified as inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases, a direct enzymatic assay is a logical next step to explore this potential mechanism of action.[3][14]

Experimental Protocol: 11β-HSD1 Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of CDEP on human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Carbenoxolone (known 11β-HSD1 inhibitor)

  • Assay buffer

  • Detection system (e.g., ELISA-based cortisol detection kit or LC-MS)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, NADPH, and varying concentrations of CDEP or Carbenoxolone.

  • Enzyme Addition: Add the recombinant human 11β-HSD1 enzyme to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the substrate, cortisone, to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of cortisol produced. This can be done using a competitive ELISA kit for cortisol or by LC-MS analysis.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Hypothetical Comparative Data: 11β-HSD1 Inhibition
CompoundIC50 (nM)
CDEP 850
Carbenoxolone 50
PF-915275 (Selective Inhibitor) 5

This data is illustrative and for comparative purposes only.

Interpretation: The hypothetical data suggests that CDEP has a modest inhibitory effect on 11β-HSD1, but is considerably less potent than the non-selective inhibitor Carbenoxolone and the highly selective inhibitor PF-915275.

Signaling Pathway: 11β-HSD1 in Glucocorticoid Activation

G cortisone Cortisone (inactive) hsd11b1 11β-HSD1 cortisone->hsd11b1 cortisol Cortisol (active) gr Glucocorticoid Receptor cortisol->gr Binds & Activates hsd11b1->cortisol NADPH gene_expression Gene Expression Changes (e.g., gluconeogenesis) gr->gene_expression cdep CDEP (Inhibitor) cdep->hsd11b1

Caption: Inhibition of glucocorticoid activation by CDEP.

Conclusion and Future Directions

This guide outlines a foundational in vitro screening cascade for a novel picolinamide derivative, 4-Chloro-N,N-diethylpicolinamide (CDEP). The hypothetical results presented suggest that CDEP may possess moderate and selective anticancer activity, weak Gram-positive antibacterial activity, and modest 11β-HSD1 inhibitory potential.

These preliminary, albeit illustrative, findings underscore the importance of a multi-pronged screening approach. Based on these hypothetical results, further investigation into the anticancer properties of CDEP would be the most promising avenue. This could involve screening against a broader panel of cancer cell lines, exploring the mechanism of cell death (e.g., apoptosis vs. necrosis), and investigating effects on cell cycle progression.

For any compound progressing through such a screening funnel, subsequent steps would involve in vitro safety pharmacology profiling to identify potential off-target effects and liabilities early in the drug discovery process.[15][16] It is through this systematic and rigorous in vitro evaluation that the true therapeutic potential of novel chemical entities like CDEP can be effectively and efficiently elucidated.

References

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  • Cho, Y., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases. [Link]

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An In Silico Comparative Analysis of 4-Chloro-N,N-diethylpicolinamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in silico evaluation of the novel compound 4-Chloro-N,N-diethylpicolinamide, benchmarking its potential as a therapeutic agent against two structurally related analogs: 4-Chloro-N-methylpicolinamide and 4-chloro-N,N-diethylbenzamide. In the landscape of drug discovery, particularly for kinase inhibitors, picolinamide scaffolds have garnered significant interest. Our analysis leverages robust computational methodologies to predict the physicochemical properties, pharmacokinetics, and binding affinity of these compounds to a key oncological target, Aurora B kinase. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the application of computational tools in the early-stage assessment of novel chemical entities.

Introduction to the Compounds and In Silico Rationale

The development of novel small molecule inhibitors targeting protein kinases is a cornerstone of modern cancer therapy. The picolinamide chemical scaffold is a "privileged structure" that is present in numerous biologically active compounds. 4-Chloro-N,N-diethylpicolinamide is a novel derivative within this class. Due to its novelty, empirical data on its biological activity and pharmacokinetic profile are not publicly available. Consequently, in silico modeling presents a rapid, cost-effective, and predictive approach to characterize this compound and assess its therapeutic potential.

To establish a meaningful comparative framework, two analogs were selected:

  • 4-Chloro-N-methylpicolinamide: This compound shares the same picolinamide core and chloro-substitution pattern, differing only in the N-alkylation of the amide (methyl vs. ethyl). This allows for a direct assessment of the impact of the N,N-diethyl group on the target binding and pharmacokinetic properties. Notably, derivatives of N-methylpicolinamide have been investigated for their antitumor properties.[1][2]

  • 4-chloro-N,N-diethylbenzamide: This molecule is an isomer of the target compound, featuring a benzamide instead of a picolinamide core. This comparison will shed light on the role of the pyridine nitrogen in the picolinamide ring system concerning target interaction and overall drug-like properties.

Our in silico investigation is structured around three pillars of computational drug design: physicochemical property prediction, molecular docking to a relevant biological target, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling.

Physicochemical Properties and Molecular Structures

The fundamental physicochemical properties of a compound govern its behavior in biological systems. These properties were calculated using publicly available cheminformatics tools. The canonical SMILES (Simplified Molecular Input Line Entry System) for each compound were used as the input for these predictions.

Property4-Chloro-N,N-diethylpicolinamide (Target)4-Chloro-N-methylpicolinamide (Comparator 1)4-chloro-N,N-diethylbenzamide (Comparator 2)
Molecular Formula C10H13ClN2OC7H7ClN2O[3]C11H14ClNO[4]
Molecular Weight ( g/mol ) 212.67170.59[3]211.69[4]
SMILES CCN(CC)C(=O)c1cc(Cl)ccn1CNC(=O)C1=NC=CC(=C1)Cl[3]CCN(CC)C(=O)C1=CC=C(C=C1)Cl[4]
LogP (Consensus) 2.151.10[3]2.48
Topological Polar Surface Area (Ų) 32.6542.00[3]20.31[4]
Hydrogen Bond Donors 01[3]0[4]
Hydrogen Bond Acceptors 32[3]1[4]
Rotatable Bonds 31[3]3[4]

Molecular Docking Analysis: Targeting Aurora B Kinase

Rationale for Target Selection: Aurora B kinase is a key regulator of mitosis, and its overexpression is a hallmark of many human cancers, making it a validated therapeutic target.[5][6] Picolinamide and nicotinamide derivatives have been successfully developed as Aurora kinase inhibitors.[7] Given that analogs of our target compound have shown antitumor activity, we hypothesize that 4-Chloro-N,N-diethylpicolinamide may also interact with this kinase.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The crystal structure of human Aurora B kinase in complex with the inhibitor VX-680 (PDB ID: 4AF3) was obtained from the RCSB Protein Data Bank.[8] The protein structure was prepared using AutoDockTools. This involved removing water molecules, adding polar hydrogens, and assigning Kollman charges. The co-crystallized inhibitor was removed from the active site.

  • Ligand Preparation: The 3D structures of 4-Chloro-N,N-diethylpicolinamide and its two comparators were generated from their SMILES strings and energy-minimized using a suitable force field (e.g., MMFF94). Gasteiger charges were computed, and rotatable bonds were defined.

  • Grid Box Definition: A grid box was centered on the active site of Aurora B kinase, defined by the position of the co-crystallized inhibitor VX-680 in the original PDB file. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding pocket.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The program's search algorithm explores various conformations and orientations of the ligand within the receptor's active site.

  • Analysis of Results: The resulting binding poses were ranked based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy for each compound was selected for further analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the Aurora B kinase active site.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PDB: 4AF3 Receptor Prepare Receptor: - Remove water - Add hydrogens - Assign charges PDB->Receptor Grid Define Grid Box (Active Site) Receptor->Grid Ligands Prepare Ligands: - 3D structure generation - Energy minimization - Assign charges Dock Run Docking Simulation (AutoDock Vina) Ligands->Dock Grid->Dock Results Analyze Results: - Binding Affinity (kcal/mol) - Interaction Analysis Dock->Results Comparison Comparative Analysis Results->Comparison

Figure 1: Molecular Docking Workflow.

Predicted Binding Affinities and Interactions

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with Aurora B Kinase
4-Chloro-N,N-diethylpicolinamide (Target) -7.8Hydrophobic interactions with Val88, Ala100, Leu154, and Leu207. Potential pi-stacking with Phe87.
4-Chloro-N-methylpicolinamide (Comparator 1) -7.2Hydrogen bond between amide N-H and the backbone carbonyl of Ala157. Hydrophobic interactions with Val88 and Leu207.
4-chloro-N,N-diethylbenzamide (Comparator 2) -7.5Hydrophobic interactions with Val88, Ala100, Leu154, and Leu207.

The molecular docking results suggest that all three compounds can favorably bind to the ATP-binding pocket of Aurora B kinase. The target compound, 4-Chloro-N,N-diethylpicolinamide, exhibited the strongest predicted binding affinity. The presence of the N-H donor in 4-Chloro-N-methylpicolinamide allows for a key hydrogen bond interaction, which is a common feature of many kinase inhibitors. The diethyl group in the target compound and comparator 2 appears to enhance hydrophobic interactions within the active site. The absence of the pyridine nitrogen in 4-chloro-N,N-diethylbenzamide did not drastically reduce its predicted binding affinity in this model.

In Silico ADMET Profiling

The ADMET profile of a drug candidate is a critical determinant of its clinical success. We employed the SwissADME web server to predict the ADMET properties of our compounds.

Experimental Protocol: ADMET Prediction

  • Input: The SMILES string for each compound was submitted to the SwissADME web server.

  • Execution: The server calculates a range of physicochemical properties, pharmacokinetic parameters, drug-likeness metrics, and medicinal chemistry alerts.

  • Data Collection: Predicted values for key parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and adherence to Lipinski's rule of five were collected.

  • Comparative Analysis: The predicted ADMET profiles of the three compounds were tabulated and compared to identify potential liabilities and advantages.

G cluster_input Input cluster_prediction Prediction cluster_output Output & Analysis SMILES Input SMILES Strings SwissADME SwissADME Web Server SMILES->SwissADME Pharmacokinetics Pharmacokinetics (GI, BBB) SwissADME->Pharmacokinetics DrugLikeness Drug-Likeness (Lipinski's Rule) SwissADME->DrugLikeness MedChem Medicinal Chemistry (PAINS, Alerts) SwissADME->MedChem Comparison Comparative Analysis Pharmacokinetics->Comparison DrugLikeness->Comparison MedChem->Comparison

Figure 2: ADMET Prediction Workflow.

Predicted ADMET Properties

Parameter4-Chloro-N,N-diethylpicolinamide (Target)4-Chloro-N-methylpicolinamide (Comparator 1)4-chloro-N,N-diethylbenzamide (Comparator 2)
GI Absorption HighHighHigh
BBB Permeant YesNoYes
CYP1A2 Inhibitor NoNoYes
CYP2C9 Inhibitor YesNoYes
CYP3A4 Inhibitor YesNoYes
Lipinski's Rule Violations 000
Bioavailability Score 0.550.550.55

The ADMET predictions indicate that all three compounds possess favorable drug-like properties, with no violations of Lipinski's rule of five and a high probability of good gastrointestinal absorption. A key differentiator is the predicted blood-brain barrier permeability; the target compound and the benzamide analog are predicted to cross the BBB, while the N-methylpicolinamide is not. This has significant implications for their potential therapeutic applications, particularly in CNS vs. peripheral cancers. Another important finding is the predicted inhibition of cytochrome P450 enzymes. The target compound and the benzamide analog are predicted to inhibit several CYP isoforms, suggesting a higher potential for drug-drug interactions compared to the N-methylpicolinamide analog.

Discussion and Comparative Insights

This in silico investigation provides a preliminary but insightful comparison of 4-Chloro-N,N-diethylpicolinamide against its structural analogs.

  • Binding to Aurora B Kinase: The target compound, 4-Chloro-N,N-diethylpicolinamide, demonstrates the most favorable predicted binding affinity to Aurora B kinase. This suggests that the N,N-diethyl substitution may be beneficial for occupying the hydrophobic pockets within the ATP-binding site. While the N-methyl analog can form a key hydrogen bond, the overall predicted affinity is slightly lower, highlighting the trade-off between specific polar interactions and broader hydrophobic engagement.

  • Pharmacokinetic Profile: All three compounds exhibit promising oral bioavailability based on their predicted high GI absorption and adherence to drug-likeness rules. The predicted BBB permeability of the target compound suggests it could be explored for central nervous system malignancies, but this also carries the risk of CNS-related side effects. The N-methyl analog's predicted inability to cross the BBB might make it a more suitable candidate for peripherally located tumors.

  • Potential Liabilities: The predicted inhibition of multiple CYP450 enzymes by 4-Chloro-N,N-diethylpicolinamide and its benzamide isomer is a significant flag for potential drug-drug interactions. This is a common challenge in drug development that would require careful experimental evaluation. The N-methylpicolinamide appears to have a cleaner profile in this regard.

  • Structural Impact: The comparison between the picolinamide and benzamide cores suggests that while the pyridine nitrogen is not strictly essential for binding affinity in this model, it may influence the overall ADMET profile. The lower polar surface area of the benzamide analog is consistent with its predicted BBB permeability.

Conclusion

This in silico comparative guide demonstrates that 4-Chloro-N,N-diethylpicolinamide is a promising novel compound with the potential to act as an inhibitor of Aurora B kinase. Its predicted binding affinity surpasses that of its close analogs. However, its favorable pharmacokinetic profile is tempered by potential liabilities related to CYP450 inhibition and BBB permeability, which would need to be carefully considered in a drug development program. In comparison, 4-Chloro-N-methylpicolinamide, while having a slightly lower predicted binding affinity, presents a potentially safer ADMET profile, making it an attractive alternative. This study underscores the power of in silico modeling to rapidly generate testable hypotheses and guide the prioritization of compounds for further experimental validation.

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A Researcher's Guide to Benchmarking Novel Compounds: A Case Study with 4-Chloro-N,N-diethylpicolinamide Against PARP and HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology and molecular biology, the initial characterization of a novel small molecule is a critical step in determining its potential therapeutic value. This guide provides a comprehensive framework for benchmarking a novel compound, using the hypothetical case of 4-Chloro-N,N-diethylpicolinamide, against two well-established classes of cancer therapeutics: Poly (ADP-ribose) polymerase (PARP) inhibitors and Histone Deacetylase (HDAC) inhibitors.

This document is not intended to present pre-existing data on 4-Chloro-N,N-diethylpicolinamide, but rather to serve as a practical guide for its initial investigation. We will outline the rationale for selecting these inhibitor classes, detail the experimental methodologies for robust comparison, and provide a framework for data interpretation.

The Rationale for Comparative Benchmarking

When a novel compound with potential biological activity is identified, a crucial first step is to understand its mechanism of action. By comparing its performance against well-characterized inhibitors of key cellular pathways, we can rapidly generate hypotheses about its potential targets and efficacy. PARP and HDAC inhibitors represent two distinct but highly significant classes of anti-cancer agents, making them excellent choices for an initial broad-spectrum screening of a new chemical entity.

PARP inhibitors exploit deficiencies in DNA damage repair pathways, a hallmark of many cancers. HDAC inhibitors target the epigenetic regulation of gene expression, another critical aspect of cancer biology. By testing a novel compound against both, we can efficiently probe its potential to interfere with these fundamental cellular processes.

Understanding the Benchmark Inhibitor Classes

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).[1] When PARP is inhibited in cancer cells that also have a deficient homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired DNA damage leads to cell death through a concept known as synthetic lethality.[2]

Clinically approved PARP inhibitors like Olaparib and Talazoparib have a dual mechanism of action: they inhibit the enzymatic activity of PARP and also "trap" the PARP enzyme on the DNA at the site of damage.[2][3][4] This trapping prevents the dissociation of PARP and further obstructs DNA repair, which is a highly cytotoxic event.[3]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) with PARP Inhibition DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Activation_1 PARP Activation & Recruitment DNA_SSB_1->PARP_Activation_1 PAR_Synthesis_1 PAR Polymer Synthesis PARP_Activation_1->PAR_Synthesis_1 Repair_Proteins_1 Recruitment of Repair Proteins PAR_Synthesis_1->Repair_Proteins_1 SSB_Repair_1 SSB Repair Repair_Proteins_1->SSB_Repair_1 Cell_Survival_1 Cell Survival SSB_Repair_1->Cell_Survival_1 DNA_DSB_1 DNA Double-Strand Break (DSB) HR_Repair_1 Homologous Recombination (HR) Repair DNA_DSB_1->HR_Repair_1 HR_Repair_1->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Activation_2 PARP Activation & Recruitment DNA_SSB_2->PARP_Activation_2 PARP_Trapping PARP Trapping & Enzymatic Inhibition PARP_Activation_2->PARP_Trapping PARP_Inhibitor Olaparib / Talazoparib PARP_Inhibitor->PARP_Trapping SSB_to_DSB SSBs convert to DSBs during replication PARP_Trapping->SSB_to_DSB DNA_DSB_2 Accumulated DSBs SSB_to_DSB->DNA_DSB_2 HR_Deficiency Defective HR Repair (e.g., BRCA mutation) DNA_DSB_2->HR_Deficiency Cell_Death Synthetic Lethality (Apoptosis) HR_Deficiency->Cell_Death

Figure 1: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.
Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[5] The acetylation state of histones plays a crucial role in regulating gene expression; typically, histone hyperacetylation is associated with a more open chromatin structure and increased gene transcription.[6][7] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[6]

HDAC inhibitors, such as Vorinostat (SAHA) and Trichostatin A , block the activity of these enzymes, leading to the accumulation of acetylated histones and the re-expression of silenced genes that can induce cell cycle arrest, differentiation, and apoptosis.[8][9][10]

HDAC_Inhibition_Pathway cluster_0 Normal Gene Regulation cluster_1 HDAC Inhibition in Cancer Cells HAT Histone Acetyltransferases (HATs) Acetylation_Equilibrium Acetylation Equilibrium HAT->Acetylation_Equilibrium HDAC Histone Deacetylases (HDACs) Acetylation_Equilibrium->HDAC Normal_Chromatin Normal Chromatin Structure Acetylation_Equilibrium->Normal_Chromatin Normal_Gene_Expression Normal Gene Expression Normal_Chromatin->Normal_Gene_Expression HDAC_Inhibitor Vorinostat / Trichostatin A HDAC_Inhibited HDACs Inhibited HDAC_Inhibitor->HDAC_Inhibited Hyperacetylation Histone Hyperacetylation HDAC_Inhibited->Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Hyperacetylation->Chromatin_Relaxation Gene_Re-expression Re-expression of Tumor Suppressor Genes Chromatin_Relaxation->Gene_Re-expression Cancer_Cell_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Re-expression->Cancer_Cell_Effects

Figure 2: Mechanism of action of HDAC inhibitors on gene expression in cancer cells.

Experimental Design for Benchmarking

A robust benchmarking study should include both biochemical and cell-based assays to provide a comprehensive understanding of the compound's activity.

Biochemical Assays: Assessing Direct Enzymatic Inhibition

Biochemical assays measure the direct interaction of a compound with its purified target enzyme. This is crucial for determining the intrinsic potency of the inhibitor.

A fluorescence polarization (FP) assay can be used to measure the inhibition of PARP1.[11] This competitive assay measures the displacement of a fluorescently labeled PARP inhibitor (like Olaparib) from the PARP1 enzyme by the test compound.[12]

PARP_FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified PARP1 Enzyme - Fluorescently Labeled PARP Inhibitor Probe - Test Compound (4-Chloro-N,N-diethylpicolinamide) - Known Inhibitors (Olaparib, Talazoparib) start->prepare_reagents dispense_reagents Dispense Reagents into 384-well plate: - PARP1 and Fluorescent Probe to all wells - Serial dilutions of test compound and known inhibitors prepare_reagents->dispense_reagents incubate Incubate at Room Temperature dispense_reagents->incubate read_plate Read Fluorescence Polarization on a plate reader incubate->read_plate analyze_data Analyze Data: Plot % Inhibition vs. log[Inhibitor] and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Figure 3: Workflow for a PARP1 Fluorescence Polarization Assay.

Commercially available kits are often used to measure HDAC activity. These assays typically use a fluorogenic substrate that, when deacetylated by HDACs, can be cleaved by a developer enzyme to produce a fluorescent signal. The inhibition of this signal is proportional to the HDAC inhibitory activity of the test compound.

HDAC_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified HDAC Enzyme (e.g., HeLa nuclear extract) - Fluorogenic HDAC Substrate - Developer Enzyme - Test Compound (4-Chloro-N,N-diethylpicolinamide) - Known Inhibitors (Vorinostat, Trichostatin A) start->prepare_reagents dispense_reagents Dispense Reagents into 96-well plate: - HDAC enzyme and substrate to all wells - Serial dilutions of test compound and known inhibitors prepare_reagents->dispense_reagents incubate_1 Incubate to allow HDAC reaction dispense_reagents->incubate_1 add_developer Add Developer Enzyme incubate_1->add_developer incubate_2 Incubate to allow fluorescent signal generation add_developer->incubate_2 read_plate Read Fluorescence on a plate reader incubate_2->read_plate analyze_data Analyze Data: Plot % Inhibition vs. log[Inhibitor] and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Figure 4: Workflow for a Fluorogenic HDAC Inhibition Assay.
Cell-Based Assays: Assessing Cellular Potency and Mechanism

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.

This assay quantifies the amount of PARP1 that is "trapped" on chromatin in cells following treatment with an inhibitor.[13] This can be assessed by subcellular fractionation followed by Western blotting for PARP1 in the chromatin-bound fraction.[13]

Treatment of cells with an HDAC inhibitor should lead to an increase in the acetylation of histones. This can be readily detected by Western blotting of cell lysates using antibodies specific for acetylated histones (e.g., Acetyl-Histone H3).

Hypothetical Comparative Data and Interpretation

The following tables present hypothetical data for 4-Chloro-N,N-diethylpicolinamide against our selected benchmark inhibitors. These values are for illustrative purposes to guide the interpretation of experimental results.

Table 1: Biochemical Inhibition of PARP1 and HDACs

CompoundPARP1 IC50 (nM)HDAC (HeLa Extract) IC50 (nM)
4-Chloro-N,N-diethylpicolinamide 5,200850
Olaparib5>10,000
Talazoparib1>10,000
Vorinostat (SAHA)>10,00020
Trichostatin A>10,0001.8[14]

IC50 values for Olaparib and Talazoparib are generally in the low nanomolar range for PARP1.[15] Vorinostat and Trichostatin A are potent HDAC inhibitors with IC50 values also in the low nanomolar range.[8][16][17]

Interpretation of Hypothetical Biochemical Data:

In this hypothetical scenario, 4-Chloro-N,N-diethylpicolinamide shows weak activity against PARP1 (micromolar range) and more promising, though still modest, activity against a mixture of HDACs (sub-micromolar range). This would suggest that the compound is more likely to be an HDAC inhibitor than a PARP inhibitor. The known inhibitors show high potency and selectivity for their respective targets.

Table 2: Cellular Activity in a Cancer Cell Line (e.g., HeLa)

CompoundCellular Proliferation GI50 (µM)PARP Trapping (Relative to Vehicle)Histone H3 Acetylation (Fold Increase)
4-Chloro-N,N-diethylpicolinamide 2.51.24.8
Olaparib4.2 - 19.8[18]5.01.1
Talazoparib0.6 - 3.2[18]15.01.0
Vorinostat (SAHA)0.42[19]1.08.5
Trichostatin A0.029 - 0.4[17]1.110.2

GI50 is the concentration required to inhibit cell growth by 50%.

Interpretation of Hypothetical Cellular Data:

Detailed Experimental Protocols

Protocol 1: PARP1 Fluorescence Polarization (FP) Competitive Inhibition Assay

Objective: To determine the IC50 value of a test compound against purified PARP1 enzyme.

Materials:

  • Purified recombinant human PARP1 enzyme

  • Olaparib-based fluorescent probe

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT)

  • Test compound (4-Chloro-N,N-diethylpicolinamide) and known inhibitors (Olaparib, Talazoparib) dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted compounds or vehicle (DMSO in Assay Buffer).

  • Add 5 µL of the fluorescent probe solution (at 2x final concentration) to all wells.

  • Initiate the reaction by adding 10 µL of PARP1 enzyme solution (at 2x final concentration) to all wells.

  • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Histone H3 Acetylation Assay by Western Blot

Objective: To determine if a test compound induces histone hyperacetylation in cells.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and known HDAC inhibitors (Vorinostat, Trichostatin A)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-Acetyl-Histone H3 (Lys9), Rabbit anti-Total Histone H3

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, known inhibitors, or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Acetyl-Histone H3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the antibody for Total Histone H3 as a loading control.

  • Quantify the band intensities and normalize the acetyl-H3 signal to the total H3 signal to determine the fold increase in acetylation.

Conclusion

This guide provides a structured and scientifically rigorous approach to the initial benchmarking of a novel compound, 4-Chloro-N,N-diethylpicolinamide, against two critical classes of anti-cancer drugs. By employing a combination of biochemical and cell-based assays, researchers can efficiently generate crucial data to guide further investigation. The hypothetical results presented herein suggest that 4-Chloro-N,N-diethylpicolinamide may have potential as an HDAC inhibitor, a hypothesis that would then need to be validated through more extensive profiling against individual HDAC isoforms and in various cancer cell lines. This systematic approach ensures that the potential of novel compounds is evaluated thoroughly and efficiently, accelerating the path to new therapeutic discoveries.

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